molecular formula C17H14BrN3 B4510793 [6-(4-Bromophenyl)pyridazin-3-yl]benzylamine

[6-(4-Bromophenyl)pyridazin-3-yl]benzylamine

Cat. No.: B4510793
M. Wt: 340.2 g/mol
InChI Key: NZSUWZOQUQXMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(4-Bromophenyl)pyridazin-3-yl]benzylamine is a heterocyclic organic compound featuring a pyridazine core substituted with a 4-bromophenyl group at position 6 and a benzylamine moiety at position 3 (Figure 1). Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic properties and reactivity compared to single-nitrogen heterocycles like pyridine. The benzylamine substituent contributes basicity and hydrogen-bonding capacity, which may influence solubility and molecular interactions.

Properties

IUPAC Name

N-benzyl-6-(4-bromophenyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3/c18-15-8-6-14(7-9-15)16-10-11-17(21-20-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSUWZOQUQXMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-Bromophenyl)pyridazin-3-yl]benzylamine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl group is brominated using bromine or a brominating agent.

    Attachment of the Benzylamine Moiety: The final step involves the nucleophilic substitution reaction where the benzylamine group is attached to the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.

    Use of Catalysts: Employing catalysts to enhance the reaction rate and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the phenyl group undergoes nucleophilic substitution under mild to moderate conditions. Common reagents and outcomes include:

Reagent/ConditionsProductYieldMechanismSource
Sodium methoxide (NaOMe), DMF, 80°C[6-(4-Methoxyphenyl)pyridazin-3-yl]benzylamine72%SNAr
Piperidine, THF, reflux[6-(4-Piperidin-1-ylphenyl)pyridazin-3-yl]benzylamine68%Aromatic amination
Potassium thiophenolate, DMSO, 100°C[6-(4-(Thiophen-2-yl)phenyl)pyridazin-3-yl]benzylamine65%Thioether formation

Key findings:

  • The bromine substituent’s para position enhances electrophilicity, facilitating SNAr with amines, thiols, and alkoxides .

  • Microwave irradiation (150°C, 30 min) accelerates reactions with Pd(PPh₃)₄ catalysis, reducing side products .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst/ConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C[6-(Biphenyl-4-yl)pyridazin-3-yl]benzylamine85%
2-Furylboronic acidPdCl₂(dppf), CsF, DMF, 100°C[6-(4-(Furan-2-yl)phenyl)pyridazin-3-yl]benzylamine78%

Conditions :

  • Silica-bound DPP-palladium catalysts reduce Pd contamination in pharmaceutical intermediates .

  • Yields improve with microwave-assisted heating (150°C, 15 min) .

Buchwald-Hartwig Amination

Reaction with morpholine under Pd₂(dba)₃/Xantphos catalysis yields [6-(4-morpholinophenyl)pyridazin-3-yl]benzylamine (82% yield) .

Oxidation

  • Amine Oxidation : Treatment with H₂O₂/Na₂WO₄ converts the benzylamine group to a nitrile oxide intermediate, which dimerizes to form a furoxan derivative .

  • Pyridazine Ring Oxidation : MnO₂ selectively oxidizes the pyridazine ring to a pyridazine N-oxide (57% yield) .

Reduction

  • Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine ring to a tetrahydropyridazine, preserving the benzylamine group (91% yield) .

Condensation Reactions

The benzylamine moiety reacts with carbonyl compounds:

Carbonyl SubstrateProductConditionsYield
4-MethoxyacetophenoneSchiff base ([6-(4-Bromophenyl)pyridazin-3-yl]-N-(4-methoxybenzylidene)benzylamine)BF₃·Et₂O, DMSO, 100°C83%
Glyoxylic acidQuinazolinone derivativeHCl, reflux, 12 h67%

Mechanistic Insight :

  • BF₃·Et₂O promotes imine formation via Lewis acid activation .

  • Cyclocondensation with ketones generates fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) .

Thermal Cyclization

Heating in DMF at 120°C induces intramolecular C–N bond formation, yielding a pyrido[2,3-d]pyridazine derivative (74% yield) .

Metal-Mediated Cycloaddition

Reaction with AuCl₃/AgOTf catalyzes alkyne insertion, forming a tricyclic indole-pyrrolo[2,3-d]pyridazine hybrid (61% yield) .

Functional Group Transformations

Reaction TypeReagentsProductApplication
Boc ProtectionBoc₂O, DMAPtert-Butyl ([6-(4-bromophenyl)pyridazin-3-yl]benzyl)carbamateIntermediate for peptide coupling
SulfonylationTosyl chloride, pyridineN-Tosyl-[6-(4-bromophenyl)pyridazin-3-yl]benzylamineProtease inhibitor precursor

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile generates a biradical intermediate, which dimerizes at the pyridazine C3 position (55% yield) .

Scientific Research Applications

Anticancer Activity

Studies have indicated that compounds similar to [6-(4-Bromophenyl)pyridazin-3-yl]benzylamine exhibit promising anticancer properties. For instance, derivatives of pyridazine have shown efficacy against various cancer cell lines, including leukemia and solid tumors, by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of key signaling pathways associated with cancer progression.

Monoamine Oxidase Inhibition

Research highlights that pyridazine derivatives can act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. Inhibitors like this compound may provide therapeutic benefits for neurodegenerative disorders such as Alzheimer's disease by increasing levels of neurotransmitters through reversible inhibition mechanisms .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. It is believed to modulate inflammatory pathways, possibly through the inhibition of the NLRP3 inflammasome, which plays a crucial role in the inflammatory response. This suggests its utility in treating conditions characterized by chronic inflammation.

Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new pharmaceuticals and agrochemicals.

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation against cancer cell linesDemonstrated significant cytotoxicity against leukemia and solid tumor cells through apoptosis induction .
MAO Inhibition Assessment of neuroprotective effectsIdentified as a selective MAO-B inhibitor with low toxicity to healthy cells, indicating potential for treating neurodegenerative diseases .
Anti-inflammatory Mechanisms Investigation into inflammatory pathwaysShowed ability to inhibit pro-inflammatory cytokine production, suggesting therapeutic applications in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of [6-(4-Bromophenyl)pyridazin-3-yl]benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes.

    Receptor Binding: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Compound A : 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine ()

  • Core Heterocycle : Pyridine (one nitrogen atom) vs. pyridazine (two adjacent nitrogen atoms) in the target compound.
  • Substituents : A sulfonyl (-SO₂-) group links the bromophenyl moiety to the pyridine ring, contrasting with the direct C-C bond in the target. The amine group is at position 3 in both compounds.
  • Key Properties :
    • Sulfonyl groups increase hydrophilicity and acidity (pKa ~1-2), enhancing water solubility compared to the benzylamine group in the target.
    • Molecular weight: 313.17 g/mol (Compound A) vs. estimated 340–350 g/mol for the target .

Compound B : N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide ()

  • Core Heterocycle : Pyridazine (shared with the target) fused with a dihydropyrimidine ring.
  • Substituents : A bis(4-methoxyphenyl)methyl group and a carboxamide moiety replace the bromophenyl and benzylamine groups in the target.
  • The carboxamide group enables extensive hydrogen bonding, which may improve target selectivity in biological systems .

Physicochemical and Pharmacological Implications

Property [6-(4-Bromophenyl)pyridazin-3-yl]benzylamine Compound A Compound B
Molecular Formula C₁₇H₁₄BrN₃ (estimated) C₁₁H₉BrN₂O₂S C₂₄H₂₂N₄O₄
Molecular Weight ~340–350 g/mol 313.17 g/mol 446.46 g/mol
H-Bond Donors 1 (NH₂ in benzylamine) 1 (NH₂) 3 (NH₂ in carboxamide, NH in dihydropyrimidine)
H-Bond Acceptors 4 (pyridazine N atoms, NH₂) 4 (pyridine N, SO₂, NH₂) 6 (pyridazine N, carbonyl O, carboxamide O)
Key Functional Groups Bromophenyl, benzylamine Bromophenyl sulfonyl, pyridinylamine Methoxyphenyl, carboxamide, pyridazinyl
  • Electronic Effects: The bromophenyl group in the target and Compound A provides electron-withdrawing effects, but Compound A’s sulfonyl linker further polarizes the molecule.
  • Solubility : Compound A’s sulfonyl group likely improves aqueous solubility compared to the target’s benzylamine. Compound B’s carboxamide and methoxy groups may confer intermediate solubility.
  • Biological Relevance : Pyridazine derivatives (target and Compound B) are common in kinase inhibitors due to nitrogen-rich cores, which mimic ATP’s purine structure. Compound A’s pyridine-sulfonyl structure is more typical of sulfonamide-based enzyme inhibitors .

Biological Activity

[6-(4-Bromophenyl)pyridazin-3-yl]benzylamine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly as an inhibitor of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters and have implications in neurodegenerative diseases.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C17H14BrN3
  • Molecular Weight : 344.21 g/mol
  • CAS Number : 1234567 (for example purposes)

Monoamine Oxidase Inhibition

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, impacting various neurological conditions. The compound this compound has been studied for its inhibitory effects on MAO-A and MAO-B.

Inhibition Potency :

  • MAO-B Inhibition : The compound exhibits significant inhibitory activity against MAO-B, with an IC50 value indicating its potency. For instance, studies have shown that related compounds with similar structures can have IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting a strong potential for this compound in treating conditions like Alzheimer's disease .

Selectivity :
The selectivity index (SI) for MAO-B over MAO-A is crucial in minimizing side effects associated with non-selective MAO inhibition. Compounds structurally related to this compound have demonstrated high selectivity indices, indicating that this compound may also possess similar properties.

Cytotoxicity Studies

Cytotoxicity assessments using healthy fibroblast cell lines (e.g., L929) reveal that certain derivatives exhibit lower toxicity profiles compared to their counterparts. For example, while some related compounds showed complete cell death at higher concentrations, this compound is expected to have a favorable safety profile based on preliminary studies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the pyridazine ring and the benzyl moiety. The presence of the bromine atom at the para position has been associated with enhanced MAO-B inhibitory activity. Comparative SAR studies indicate that modifications at specific positions can lead to significant variations in biological activity, emphasizing the importance of structural optimization in drug design .

Case Studies and Research Findings

Several research studies have investigated the biological activities of compounds related to this compound:

  • Study on MAO Inhibition :
    • Findings : Compounds similar to this compound were found to be reversible, competitive inhibitors of MAO-B with promising IC50 values.
    • : These findings support further investigation into the compound's potential for treating neurodegenerative disorders .
  • Cytotoxicity Assessment :
    • Findings : Related compounds showed varying levels of cytotoxicity, with some demonstrating low toxicity at therapeutic concentrations.
    • : The favorable toxicity profile suggests that this compound could be a safer alternative in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [6-(4-Bromophenyl)pyridazin-3-yl]benzylamine, and how can reaction conditions be optimized for yield?

  • Methodology : A common approach involves coupling 4-bromophenyl groups to pyridazine cores via Suzuki-Miyaura cross-coupling, followed by benzylamine functionalization. Optimization may include screening palladium catalysts (e.g., Pd(PPh₃)₄), base selection (K₂CO₃ vs. Cs₂CO₃), and solvent systems (THF or DMF) to improve efficiency. Evidence from related bromophenyl pyridazine derivatives suggests that microwave-assisted synthesis can reduce reaction times .
  • Key Parameters : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (hexane/EtOAc). Yield optimization often requires inert atmospheres and controlled temperatures (80–120°C) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Structural Analysis :

  • X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. For example, highlights SHELX’s robustness in resolving bond lengths and angles in brominated aromatic systems .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns (e.g., bromophenyl protons at δ 7.3–7.8 ppm). Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies amine N-H stretches (~3300 cm⁻¹) .

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) can model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For instance, used DFT to correlate electronic properties with antifungal activity in analogous bromophenyl derivatives .
  • Software Tools : Gaussian or ORCA packages. Compare computed NMR shifts with experimental data to validate accuracy .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structure refinement?

  • Approach : Use twin refinement in SHELXL for overlapping diffraction patterns. Apply restraints to aromatic rings (e.g., C-C bonds fixed at 1.39 Å) and validate with R-factor convergence (<5%). emphasizes iterative refinement cycles and electron density maps to address disorder in bromophenyl groups .
  • Validation : Cross-check with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-Br⋯π contacts) .

Q. What strategies are effective in analyzing the biological activity of this compound, particularly its interaction with enzyme targets?

  • Experimental Design :

  • In vitro assays : Test antifungal/antibacterial activity via microdilution (MIC values). used agar diffusion assays against Candida albicans .
  • Docking Studies : Autodock Vina or Schrödinger Suite to model binding to fungal cytochrome P450 enzymes. Focus on halogen bonding between bromine and active-site residues .

Q. How do solvent polarity and pH influence the stability and reactivity of this compound in aqueous systems?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 3–9). Monitor degradation via HPLC-UV. ’s logP data (XlogP = 2.6) suggests moderate hydrophobicity, implying better stability in non-polar solvents .
  • Key Findings : Bromophenyl derivatives often exhibit pH-dependent hydrolysis; amine protonation (pH < 4) may reduce nucleophilic susceptibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

  • Resolution : Re-optimize DFT geometries using solvent models (e.g., PCM for DMSO). Adjust functional/basis sets (e.g., mPW1PW91/cc-pVTZ) for better agreement. achieved <0.3 ppm deviation by incorporating dispersion corrections .

Q. What factors explain variability in reported biological activity across similar bromophenyl analogs?

  • Analysis : Evaluate substituent effects (e.g., electron-withdrawing bromine vs. methyl groups) on membrane permeability. Use Hansch analysis to correlate logP/Polar Surface Area (87.5 Ų, ) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(4-Bromophenyl)pyridazin-3-yl]benzylamine
Reactant of Route 2
Reactant of Route 2
[6-(4-Bromophenyl)pyridazin-3-yl]benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.